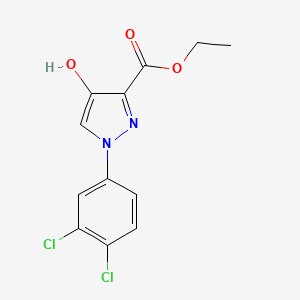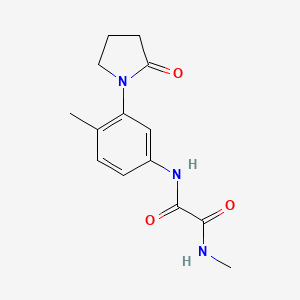
ethyl 1-(3,4-dichlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “ethyl 1-(3,4-dichlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The pyrazole ring is substituted with a 3,4-dichlorophenyl group and a carboxylate ester group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the 3,4-dichlorophenyl group, and the carboxylate ester group. The presence of these functional groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrazole ring could participate in electrophilic substitution reactions, while the ester group could undergo hydrolysis or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate ester group could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Antiviral Properties
Pyrazole derivatives, including ethyl 1-(3,4-dichlorophenyl)-4-hydroxypyrazole-3-carboxylate, have been investigated for their antiviral effects. Researchers have explored their ability to inhibit viral replication and prevent infection. Further studies are needed to understand the specific mechanisms and potential applications in antiviral therapy .
Antitumor Activity
Compounds containing pyrazole moieties have demonstrated antitumor properties. Ethyl 1-(3,4-dichlorophenyl)-4-hydroxypyrazole-3-carboxylate may exhibit cytotoxic effects against cancer cells. Investigating its impact on tumor growth, apoptosis, and metastasis could provide valuable insights for cancer treatment .
Antibacterial Effects
Thiazolo [3,2-a]pyrimidine derivatives, such as the title compound, have been associated with antibacterial activity. Researchers have explored their potential as novel antibiotics. Ethyl 1-(3,4-dichlorophenyl)-4-hydroxypyrazole-3-carboxylate might contribute to combating bacterial infections .
Anti-Inflammatory Properties
Thiazole-based compounds have been studied for their anti-inflammatory effects. Ethyl 1-(3,4-dichlorophenyl)-4-hydroxypyrazole-3-carboxylate could modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel diseases .
Cardiovascular Applications
Thiazolo [3,2-a]pyrimidines have been explored for their cardiovascular effects. Ethyl 1-(3,4-dichlorophenyl)-4-hydroxypyrazole-3-carboxylate may impact blood pressure regulation, vasodilation, or platelet aggregation. Investigating its cardiovascular properties could lead to therapeutic innovations .
Neuroprotective Potential
Given the diverse biological activities of pyrazole derivatives, including neuroprotective effects, researchers might investigate ethyl 1-(3,4-dichlorophenyl)-4-hydroxypyrazole-3-carboxylate for its impact on neuronal health. Understanding its interactions with neural pathways could be relevant for neurodegenerative diseases .
Mécanisme D'action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s worth noting that related compounds often interact with their targets, leading to various changes at the molecular level .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 1-(3,4-dichlorophenyl)-4-hydroxypyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O3/c1-2-19-12(18)11-10(17)6-16(15-11)7-3-4-8(13)9(14)5-7/h3-6,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYAKMPHOMSLKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(3,4-dichlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2912896.png)
![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2912897.png)
![{[7-(4-Bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2912898.png)


![5-methyl-N-(2-(thiophen-2-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2912905.png)
![11-(4-Methylpiperazin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2912906.png)

![7-Amino-2-methyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2912911.png)
![(3S)-3-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B2912912.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B2912916.png)